molecular formula C15H30O2 B14592313 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane CAS No. 61478-14-6

1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane

Cat. No.: B14592313
CAS No.: 61478-14-6
M. Wt: 242.40 g/mol
InChI Key: KWAXXVNNOGDVKS-UHFFFAOYSA-N
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Description

1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane is an organic compound characterized by its cyclohexane ring substituted with tert-butoxy and tert-butoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane typically involves the reaction of cyclohexane derivatives with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the desired substitution on the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of tert-butyl alcohol and appropriate catalysts in a controlled setting ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The tert-butoxy and tert-butoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The tert-butoxy and tert-butoxymethyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-tert-Butoxy-4-chlorobenzene
  • 1-tert-Butoxy-4-methylbenzene
  • tert-Butoxybis(dimethylamino)methane

Uniqueness: 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61478-14-6

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxymethyl]cyclohexane

InChI

InChI=1S/C15H30O2/c1-14(2,3)16-11-12-7-9-13(10-8-12)17-15(4,5)6/h12-13H,7-11H2,1-6H3

InChI Key

KWAXXVNNOGDVKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CCC(CC1)OC(C)(C)C

Origin of Product

United States

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